Cyprofuram
CAS No.: 69581-33-5
Cat. No.: VC21249637
Molecular Formula: C14H14ClNO3
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69581-33-5 |
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Molecular Formula | C14H14ClNO3 |
Molecular Weight | 279.72 g/mol |
IUPAC Name | N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide |
Standard InChI | InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 |
Standard InChI Key | KRZUZYJEQBXUIN-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl |
Canonical SMILES | C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structure
Cyprofuram, with the IUPAC name N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide, is an organic compound with several distinctive structural features. It has been registered under CAS number 69581-33-5 and possesses specific molecular identifiers that distinguish it from other agricultural compounds .
Basic Chemical Information
The molecular formula of cyprofuram is C₁₄H₁₄ClNO₃ with a molecular weight of 279.72 g/mol . The compound has been cataloged in various chemical databases with the following identifiers:
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InChI: InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
The compound has been marketed under various trade names including Stanza, Vinicur, and SN 78314 .
Chemical Classification
Taxonomically, cyprofuram belongs to the class of organic compounds known as alpha amino acid esters . This classification places it within the broader categories of:
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Kingdom: Organic compounds
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Super Class: Organic acids and derivatives
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Class: Carboxylic acids and derivatives
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Sub Class: Amino acids, peptides, and analogues
The molecular framework of cyprofuram is characterized as an aromatic heteromonocyclic compound, which contributes to its specific chemical behavior and reactivity patterns .
Physical and Chemical Properties
Understanding the physical and chemical properties of cyprofuram provides insight into its behavior in different environmental conditions and application scenarios.
Physical Properties
Cyprofuram exists as a solid at room temperature with the following measured and predicted physical properties:
Property | Value | Source |
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Melting point | 95°C | |
Boiling point | 490.6±40.0°C (Predicted) | |
Density | 1.437±0.06 g/cm³ (Predicted) | |
Flash point | >100°C | |
Monoisotopic Mass | 279.066 g/mol |
Chemical Properties
The chemical behavior of cyprofuram is characterized by:
Collision Cross Section Data
Collision cross section (CCS) predictions provide insights into the three-dimensional structure and behavior of the molecule in analytical contexts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 280.07350 | 160.9 |
[M+Na]+ | 302.05544 | 173.9 |
[M+NH4]+ | 297.10004 | 169.7 |
[M+K]+ | 318.02938 | 171.1 |
[M-H]- | 278.05894 | 173.5 |
[M+Na-2H]- | 300.04089 | 169.7 |
[M]+ | 279.06567 | 167.5 |
[M]- | 279.06677 | 167.5 |
This collision cross section data provides valuable information for analytical chemists working with mass spectrometry and similar techniques .
Biological Activity and Mechanism of Action
Cyprofuram functions primarily as a systemic fungicide, with specific mechanisms that target fungal pathogens while minimizing impacts on host plants.
Mode of Action
The primary mechanism of action of cyprofuram involves disruption of fungal cell wall synthesis through inhibition of the enzyme chitin synthase. Chitin is a critical structural component of fungal cell walls, and its inhibition leads to weakened cell integrity and eventual fungal death. This mechanism positions cyprofuram in the category of cell wall synthesis inhibitors among agricultural fungicides.
Target Organisms
Research has demonstrated that cyprofuram is particularly effective against oomycete plant pathogens, especially species in the genus Phytophthora, which cause significant economic damage to various crops worldwide . Specifically, studies have examined its effects on:
These pathogens are economically significant due to their destructive impacts on potato, tomato, and other crop production systems globally.
Research Studies and Findings
Scientific investigations into cyprofuram have focused primarily on its efficacy against plant pathogens and comparisons with related compounds.
Comparative Studies with Related Fungicides
Research conducted by Davidse and colleagues in the 1980s examined the comparative efficacy of cyprofuram alongside other phenylamide fungicides including metalaxyl, benalaxyl, and oxadixyl . These studies, published in the journal Crop Protection in 1988, provided valuable insights into the mode of action of these compounds and their effectiveness against both phenylamide-sensitive and phenylamide-resistant strains of Phytophthora species .
Resistance Research
A significant area of research has been the development of resistance in Phytophthora populations to cyprofuram and related compounds. Researchers L.C. Davidse and T. van Dalen conducted studies in 1985 examining the responses of alkylaline-sensitive and resistant isolates of Phytophthora infestans to both cyprofuram and metalaxyl . These investigations were crucial for understanding the mechanisms of fungicide resistance and developing strategies to manage resistant pathogen populations.
Biochemical Mechanisms
Further studies investigated the specific biochemical targets of cyprofuram, with evidence suggesting that RNA synthesis may be affected in sensitive fungal populations . The relationship between this effect and the primary mechanism of chitin synthase inhibition remains an area of ongoing investigation in fungal biochemistry research.
Agricultural Applications
Throughout its commercial life, cyprofuram has been utilized in various agricultural contexts for disease management.
Crop Protection Applications
As a systemic fungicide, cyprofuram has historically been used to control oomycete diseases in various crops. Its ability to move systemically within plant tissues provided protection against these destructive pathogens. The compound was particularly valued for its effectiveness against Phytophthora infestans, the causal agent of late blight in potato and tomato crops .
Current Status and Usage
Despite its historical efficacy, cyprofuram has become largely obsolete in modern agricultural systems due to:
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The development of fungal resistance in target pathogen populations
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Regulatory changes affecting fungicide registrations
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The introduction of newer fungicides with improved safety profiles and efficacy
These factors have contributed to its declining use in commercial agriculture, though it remains a compound of scientific interest for researchers studying fungicide resistance and mechanisms of action.
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